5-Bromo-4-isopentylpyrimidine
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Overview
Description
5-Bromo-4-isopentylpyrimidine: is an organic compound with the molecular formula C9H13BrN2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and an isopentyl group at the 4-position of the pyrimidine ring makes this compound unique and of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-isopentylpyrimidine typically involves the bromination of 4-isopentylpyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-isopentylpyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding pyrimidine N-oxides or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dehalogenated pyrimidines.
Coupling Products: Biaryl compounds
Scientific Research Applications
Chemistry: 5-Bromo-4-isopentylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and materials science applications. Its unique structure makes it valuable in the design of new functional materials .
Mechanism of Action
The mechanism of action of 5-Bromo-4-isopentylpyrimidine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the isopentyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
5-Bromo-4-ethylpyrimidine: Similar structure but with an ethyl group instead of an isopentyl group.
4-Isopentylpyrimidine: Lacks the bromine atom at the 5-position.
5-Bromo-2-methylpyrimidine: Similar bromine substitution but with a methyl group at the 2-position
Uniqueness: 5-Bromo-4-isopentylpyrimidine is unique due to the combination of the bromine atom and the isopentyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity in substitution and coupling reactions and its potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-4-(3-methylbutyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)3-4-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNXLDSTEUTQCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650039 |
Source
|
Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-42-7 |
Source
|
Record name | 5-Bromo-4-(3-methylbutyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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